O-Ethylhydroxylamine hydrochloride

概要

説明

Synthesis Analysis

The synthesis of O-Ethylhydroxylamine hydrochloride and related compounds involves multiple chemical reactions, including palladium-catalyzed O-arylation of ethyl acetohydroximate. This process allows for the preparation of O-arylhydroxylamines from simple aryl halides, offering a broad substrate scope including heteroaryl coupling partners. This method provides access to O-arylhydroxylamines that would be challenging to prepare through traditional methods, demonstrating the compound's utility in facilitating complex organic synthesis processes (Maimone & Buchwald, 2010).

Molecular Structure Analysis

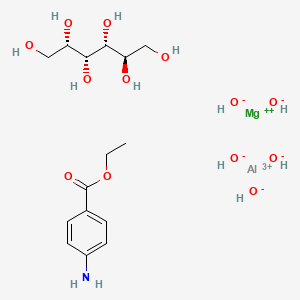

The molecular structures of various hydroxylamine derivatives have been studied, revealing insights into their conformation and bonding. Specifically, electron diffraction studies have determined the gas-phase structures of O-methylhydroxylamine and related compounds, showing that the principal conformer present had the anti conformation about the N-O bond. The N-O bond lengths increase with methyl substitution, indicating how structural variations influence the compound's physical and chemical properties (Rankin, Todd, Riddell, & Turner, 1981).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and versatility. For example, it has been used in tandem ring-opening and oximation reactions, contributing to the synthesis of highly functionalized compounds. This demonstrates the compound's ability to undergo complex chemical transformations, making it a valuable reagent for organic synthesis (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

科学的研究の応用

Synthesis Enhancement

O-Ethylhydroxylamine hydrochloride has been utilized in various synthesis processes. A notable application includes its use in the synthesis of oximes, with one study reporting the condensation of aldehydes and ketones with hydroxylamine hydrochloride resulting in oximes in 50.7-98.7% yields under specific conditions, offering advantages like milder conditions and higher yields compared to conventional methods (Ji-tai Li, Xiaoliang Li, & Tong‐Shuang Li, 2006).

Catalysis and Chemical Transformations

The compound plays a role in catalysis and chemical transformations. For instance, it serves as an efficient hydroxylamine equivalent for C-O cross-coupling, enabling the preparation of O-arylhydroxylamines from simple aryl halides, which is significant for synthesizing compounds that are otherwise challenging to produce (T. Maimone & S. Buchwald, 2010).

Spectroscopy and Chemical Analysis

This compound is also important in spectroscopic studies and chemical analysis. It has been used in Raman spectroscopy studies of various compounds, helping to understand their chemical structures and behaviors (J. Edsall, 1937).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, have been employed for determining carbonyl-containing compounds in various samples, demonstrating its versatility in chemical analysis (D. Cancilla & S. Q. Que Hee, 1992).

Pharmaceutical and Pesticide Intermediates

The compound has applications in the synthesis of intermediates for pharmaceuticals and pesticides. For example, Ethylamine hydrochloride, an important intermediate, can be synthesized from hydroxylamine hydrochloride through a series of reactions (X. Lan, 2007).

Novel Chemical Reactions

This compound is instrumental in novel chemical reactions, such as the tandem ring opening and oximation process, which leads to the formation of unique compounds with potential applications in various fields (S. Saravanan, H. Vignesh Babu, & S. Muthusubramanian, 2007).

Antibacterial Activity

Studies have shown that derivatives of this compound exhibit antibacterial activity, indicating its potential in medical and pharmaceutical applications (Yajun Xie, Xiaofei Liu, & Qiang Chen, 2007).

Safety and Hazards

O-Ethylhydroxylamine hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing off contaminated clothing before reuse .

Relevant Papers One relevant paper is “Simultaneously quantitative analysis of seven steroid hormones in human saliva” which describes a novel method based on this compound as a derivative reagent for determining trace steroid hormones in human saliva . This method exhibited excellent sensitivity and reliability for the evaluation of free steroid hormones in the human body .

作用機序

Mode of Action

It’s worth noting that the compound is used in the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . This suggests that it may interact with these groups in its target molecules, leading to changes in their structure and function.

Action Environment

It’s worth noting that the compound is soluble in water , which suggests that its action may be influenced by the aqueous environment within cells and tissues.

特性

IUPAC Name |

O-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCOKIYARRTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062982 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3332-29-4 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is ethoxyamine hydrochloride used in analytical chemistry?

A1: Ethoxyamine hydrochloride is primarily used as a derivatizing agent in analytical techniques like high-performance liquid chromatography (HPLC) [, , ]. It reacts with carbonyl compounds, such as formaldehyde, to form stable derivatives that are more readily detectable []. This approach enhances the sensitivity and selectivity of analytical methods, especially when dealing with trace amounts of analytes in complex matrices like beer [] or biological samples [].

Q2: Can you elaborate on the reaction mechanism of ethoxyamine hydrochloride with carbonyl compounds?

A2: Ethoxyamine hydrochloride reacts with carbonyl compounds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the ethoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of water then yields the stable oxime derivative.

Q3: What are the advantages of using ethoxyamine hydrochloride over other derivatizing agents?

A3: Several advantages make ethoxyamine hydrochloride a preferred choice. First, the reaction with carbonyl compounds is generally rapid and efficient under mild conditions []. Second, the resulting oxime derivatives exhibit high solubility in common HPLC mobile phases, eliminating the need for time-consuming extraction steps []. This simplifies the analytical workflow and reduces the potential for analyte loss.

Q4: Are there any studies exploring the biological activity of ethoxyamine hydrochloride?

A4: While primarily known for its analytical applications, research suggests that ethoxyamine hydrochloride may possess biological activity. One study demonstrated its potential to induce cardiovascular malformations in zebrafish embryos, mirroring similar teratogenic effects observed in rats []. This highlights the compound's potential as a tool for studying developmental toxicology and screening for drug-induced teratogenicity.

Q5: What is the significance of being able to differentiate between dexamethasone and betamethasone in bovine feces?

A5: A study successfully utilized ethoxyamine hydrochloride to differentiate between dexamethasone and betamethasone in bovine feces using HPLC coupled with tandem mass spectrometry []. This is significant because both corticosteroids, while structurally similar, have different regulatory statuses in food production. The ability to distinguish between them is crucial for monitoring illegal drug use in livestock and ensuring food safety.

Q6: Has the synthesis of ethoxyamine hydrochloride been investigated?

A6: Yes, researchers have explored different synthetic routes for ethoxyamine hydrochloride. One study outlines a three-step process starting from hydroxylamine hydrochloride, converting it to acetoxime, followed by alkylation and hydrolysis to yield the desired product []. Optimization of reaction conditions, such as temperature and catalyst use, resulted in improved yields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)